6-Methoxy-3-nitropyridine-2-carbonitrile

描述

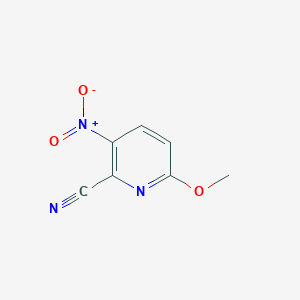

6-Methoxy-3-nitropyridine-2-carbonitrile is a chemical compound belonging to the class of pyridine derivatives It features a pyridine ring substituted with a methoxy group at the 6th position, a nitro group at the 3rd position, and a cyano group at the 2nd position

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with 2-chloro-6-methoxy-3-nitropyridine as a starting material.

Reaction Conditions: The compound can be synthesized through a series of reactions, including Suzuki and Negishi couplings. These reactions involve palladium-catalyzed cross-coupling reactions that facilitate the formation of carbon-carbon bonds.

Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different chemical properties.

Substitution: Substitution reactions can occur at different positions on the pyridine ring, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H₂).

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

Oxidation Products: Various oxidized derivatives of the compound.

Reduction Products: Amino derivatives resulting from the reduction of the nitro group.

Substitution Products: New pyridine derivatives with different substituents.

科学研究应用

Chemical Synthesis Applications

6-Methoxy-3-nitropyridine-2-carbonitrile serves primarily as an intermediate in the synthesis of more complex organic molecules. It is particularly noted for its role in:

- Suzuki Coupling Reactions : This compound acts as a reactant in Suzuki coupling reactions, which are essential for forming carbon-carbon bonds between aromatic compounds. The reaction typically involves a palladium catalyst and is widely used in the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals .

- Negishi Coupling Reactions : Similar to the Suzuki reaction, this compound can be utilized in Negishi coupling reactions, where it facilitates the formation of new carbon-carbon bonds using organozinc reagents .

Table 1: Comparison of Coupling Reactions

| Reaction Type | Catalyst Type | Key Features |

|---|---|---|

| Suzuki Coupling | Palladium | Forms biaryl compounds; widely used in pharma |

| Negishi Coupling | Organozinc reagents | Useful for synthesizing complex organic structures |

Research has indicated that derivatives of this compound exhibit various biological activities:

- Antimicrobial Properties : Compounds related to this structure have shown potential antimicrobial effects, making them candidates for further development in medicinal chemistry .

- Pharmaceutical Intermediates : This compound is involved in the synthesis of biologically active molecules, including those with analgesic properties. For instance, it serves as a precursor to key intermediates used in producing analgesics and anti-inflammatory drugs .

Industrial Applications

In addition to its laboratory uses, this compound has industrial significance:

- Fine Chemicals Production : It is utilized as a building block in the production of fine chemicals, which are essential for various industrial applications including agrochemicals and specialty chemicals .

Case Studies and Research Findings

Recent studies have focused on the structural characterization and reactivity of this compound:

- Structural Analysis : Computational studies using Density Functional Theory (DFT) have provided insights into vibrational spectra and structural parameters, aiding in understanding its reactivity in various chemical environments.

- Synthesis Pathways : Research has documented efficient synthetic routes for obtaining this compound from simpler precursors like 2-chloro-6-methoxy-3-nitropyridine, demonstrating its versatility as a synthetic intermediate .

作用机制

The mechanism by which 6-Methoxy-3-nitropyridine-2-carbonitrile exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context of its use.

相似化合物的比较

2-Chloro-6-methoxy-3-nitropyridine: A closely related compound with a chlorine atom instead of a cyano group.

3-Nitro-2-cyanopyridine: A pyridine derivative with a nitro group at the 3rd position and a cyano group at the 2nd position, but without the methoxy group.

Uniqueness: 6-Methoxy-3-nitropyridine-2-carbonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties compared to similar compounds.

生物活性

6-Methoxy-3-nitropyridine-2-carbonitrile is a pyridine derivative characterized by its unique structural features, including a methoxy group, a nitro group, and a carbonitrile functional group. The molecular formula of this compound is with a molecular weight of approximately 194.16 g/mol. Despite limited specific biological activity data available for this compound, its structural motifs suggest potential applications in various biological contexts.

Structural Characteristics

The compound's structure can be represented as follows:

- Methoxy Group : Contributes to the compound's lipophilicity and may influence its interaction with biological membranes.

- Nitro Group : Known for its role in electron transfer processes, potentially enhancing the compound's reactivity and biological activity.

- Carbonitrile Group : Often involved in hydrogen bonding and can participate in various chemical reactions.

Biological Activity Insights

While direct studies on the biological activity of this compound are sparse, related compounds have demonstrated significant biological properties:

- Antimicrobial Activity : Compounds containing nitro groups are frequently studied for their antimicrobial properties. Nitropyridines have been shown to exhibit varying degrees of antibacterial and antifungal activity due to their ability to disrupt microbial cell functions.

- Anticancer Potential : Similar nitro-substituted pyridines have been investigated for their anticancer effects. The mechanism often involves the inhibition of key enzymes or pathways essential for cancer cell proliferation .

- Enzyme Inhibition : Research indicates that nitropyridine derivatives can inhibit certain enzymes, which may play a role in their pharmacological effects. This includes potential inhibition of HIV-1 integrase, as seen in structurally similar compounds .

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, a comparison with structurally similar compounds can provide insights into its unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Chloro-6-methoxy-3-nitropyridine | C₇H₆ClN₃O₂ | Chlorine substituent; used as an intermediate |

| 6-Methoxy-3-nitropyridine-2-acetonitrile | C₈H₈N₄O₂ | Acetonitrile substituent; different reactivity |

| 3-Methyl-4-nitropyridine N-oxide | C₇H₈N₂O₃ | Methyl substitution; different biological activity |

| 4-Chloro-2-methoxy-3-nitropyridine | C₇H₆ClN₃O₂ | Chlorine at position 4; distinct reactivity |

| 2-Chloro-3-methyl-5-nitropyridine | C₇H₈ClN₃O₂ | Methyl substitution at position 3; unique properties |

Case Studies and Research Findings

A review of literature reveals several studies that explore the biological activities of pyridine derivatives, including those similar to this compound:

- Antiviral Activity : Certain nitro-substituted pyridines have shown promising results against viral infections. For instance, compounds designed to inhibit HIV integrase demonstrated effective inhibition at low micromolar concentrations, suggesting that similar derivatives might possess antiviral properties .

- Mechanisms of Action : The mechanisms through which these compounds exert their effects often involve interactions with specific molecular targets, such as enzymes or receptors critical to disease progression. For example, some studies indicate that nitro groups can act as electrophiles, leading to covalent modifications of target proteins .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Methoxy-3-nitropyridine-2-carbonitrile, and how can reaction efficiency be optimized?

Answer: A validated synthesis route involves the cyclization of 2-(3-cyano-1-isopropylprop-1-enyl)-6-methoxy-3-nitropyridine using trimethylsilyl chloride (MeSiCl) and triethylamine (EtN) in dimethylformamide (DMF) at 20°C, yielding 48% of the target compound. Optimization strategies include:

- Catalyst Selection: Using diazabicycloundecene (DBU) instead of EtN can increase yields to 85% for analogous reactions .

- Temperature Control: Maintaining ambient temperature prevents nitro group decomposition.

- Purification: Column chromatography with silica gel improves purity.

Q. What spectroscopic techniques are suitable for characterizing this compound?

Answer: Key techniques include:

- NMR Spectroscopy: H and C NMR identify methoxy ( ~3.9 ppm), nitrile ( ~115 ppm), and nitro group environments.

- IR Spectroscopy: Peaks at ~2240 cm (C≡N stretch) and ~1530 cm (NO asymmetric stretch) confirm functional groups .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 208.0485).

Q. What safety precautions are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.

- Ventilation: Operate in a fume hood to avoid inhalation of nitro compound vapors.

- First Aid: For skin contact, wash with soap and water; consult a physician if irritation persists .

Advanced Research Questions

Q. How does the nitro group in this compound influence its reactivity in nucleophilic aromatic substitution (NAS)?

Answer: The nitro group acts as a strong electron-withdrawing group, activating the pyridine ring at the ortho and para positions. For example:

- Substituent Effects: Chloro or methoxy groups at adjacent positions (e.g., 2-chloro-6-methoxy-3-nitropyridine) enhance NAS reactivity at C-4 due to increased electrophilicity .

- Mechanistic Insight: DFT studies reveal a lower energy barrier for NAS at C-4 compared to C-2 in derivatives .

Q. What computational methods predict the regioselectivity of this compound in cyclization reactions?

Answer:

- Density Functional Theory (DFT): Calculates frontier molecular orbitals (FMOs) to identify nucleophilic/electrophilic sites. For example, the LUMO of the nitro group directs cyclization to form naphthyridine derivatives .

- Molecular Dynamics (MD): Simulates solvent effects (e.g., DMF vs. THF) on reaction pathways. Polar aprotic solvents stabilize transition states, improving cyclization yields .

Q. How can this compound be utilized in synthesizing heterocyclic pharmacophores?

Answer:

- Naphthyridine Synthesis: React with isopropylpropene derivatives to form 6-methoxy-4-isopropyl-1,5-naphthyridine-2-carbonitrile, a scaffold for kinase inhibitors .

- Pyrazolo-Pyridines: Couple with hydrazines under acidic conditions to generate fused heterocycles with potential antimicrobial activity .

属性

IUPAC Name |

6-methoxy-3-nitropyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O3/c1-13-7-3-2-6(10(11)12)5(4-8)9-7/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLBYQWJIFUMVLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。